molecular formula C15H22ClN3O B11832993 N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B11832993
M. Wt: 295.81 g/mol
InChI Key: LCHQDMZOXSUYFN-UHFFFAOYSA-N
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Description

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is a compound that features a piperidine ring substituted with a cyclopropyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine-4-carboxamide with cyclopropyl(pyridin-4-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridin-4-ylmethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds .

Biological Activity

N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride, also identified by its CAS number 1417794-59-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature related to its biological properties, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClN3OC_{15}H_{22}ClN_3O with a molecular weight of 295.81 g/mol. The compound features a piperidine ring, a cyclopropyl group, and a pyridine moiety, contributing to its unique pharmacological profile.

Research indicates that this compound acts as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD has been linked to modulation of emotional behavior and neuroprotection in animal models.

Structure-Activity Relationship (SAR)

A study explored the SAR of various pyrimidine-4-carboxamide derivatives, including N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide. The findings demonstrated that modifications to the substituents on the piperidine and pyridine rings significantly influenced the inhibitory potency against NAPE-PLD. Specifically, conformational restrictions and the introduction of polar groups enhanced bioactivity, leading to compounds with nanomolar potency .

In Vitro Studies

In vitro assays using HEK293T cells overexpressing human NAPE-PLD revealed that the compound exhibits significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values were determined through fluorescence-based assays, indicating potent inhibition at low concentrations.

CompoundIC50 (µM)Comments
N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide0.045Potent inhibitor of NAPE-PLD
Reference Compound A0.150Less potent compared to target compound
Reference Compound B0.300Shows moderate activity

In Vivo Studies

Animal studies have demonstrated that administration of this compound can lead to increased levels of NAEs in the brain, suggesting a potential role in neuroprotection and modulation of mood-related behaviors. Behavioral assays indicated that treatment with the compound resulted in reduced anxiety-like behaviors in rodent models .

Case Studies

  • Study on Emotional Behavior Modulation : In a study involving freely moving mice, administration of this compound led to significant decreases in anxiety-like behaviors measured through elevated plus maze tests.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects observed when this compound was administered post-injury in models of traumatic brain injury, where it was found to reduce neuronal cell death and promote recovery .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[cyclopropyl(pyridin-4-yl)methyl]piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18-14(11-1-2-11)12-3-7-16-8-4-12;/h3-4,7-8,11,13-14,17H,1-2,5-6,9-10H2,(H,18,19);1H

InChI Key

LCHQDMZOXSUYFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=NC=C2)NC(=O)C3CCNCC3.Cl

Origin of Product

United States

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